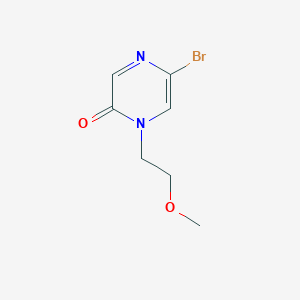
5-Bromo-1-(2-methoxyethyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(2-methoxyethyl)pyrazin-2(1H)-one, also known as 5-Bromo-2-methoxyethylpyrazine, is an organic compound that has a wide range of applications in scientific research. It is a brominated pyrazine derivative and is used in various synthetic pathways, particularly those involving the synthesis of heterocyclic compounds. This compound has been extensively studied and has been found to have various biochemical and physiological effects.
科学的研究の応用
Synthesis and Chemical Reactivity
5-Bromo-1-(2-methoxyethyl)pyrazin-2(1H)-one and its derivatives serve as versatile precursors in the synthesis of various heterocyclic compounds. Martins et al. (2013) explored brominated trihalomethylenones, including compounds structurally related to this compound, as precursors for synthesizing 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions. These reactions yielded moderate to good yields of products, including 3-acetal-pyrazole and 3-aminomethyl-1H-pyrazole-5-carboxyethyl ester, showcasing the compound's utility in creating building blocks for further chemical synthesis (Martins et al., 2013).
Photophysical Properties and Applications
In the realm of photophysical research, Stagni et al. (2008) reported on the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with derivatives structurally akin to this compound. These complexes exhibited a wide span of redox and emission properties, demonstrating the influence of the ancillary ligand on the emission observed. This research highlights the potential use of this compound derivatives in developing materials for organic light-emitting devices (Stagni et al., 2008).
Crystal Structure and Coordination Chemistry
The study by El-Agrody et al. (2013) focused on the crystal structure of compounds structurally related to this compound, revealing significant insights into their molecular conformation and interactions. The research provides a basis for understanding the molecular arrangement and potential applications of these compounds in materials science, particularly in designing molecular architectures with specific crystal packing and properties (El-Agrody et al., 2013).
特性
IUPAC Name |
5-bromo-1-(2-methoxyethyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-12-3-2-10-5-6(8)9-4-7(10)11/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJUMMJZFXKFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(N=CC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876001.png)

![4-[(Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2876003.png)
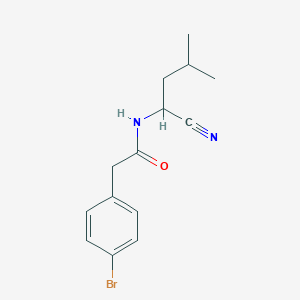

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2876006.png)
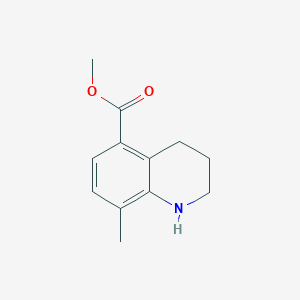
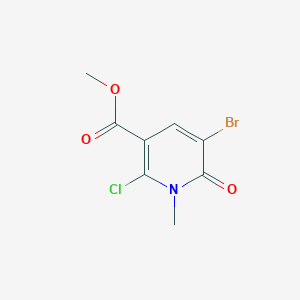
![4-Chloro-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2876013.png)

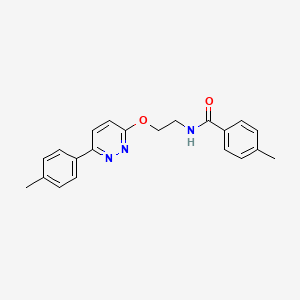
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2876016.png)

![[(1R,2R)-2-Phenoxycyclopentyl]urea](/img/structure/B2876022.png)
